molecular formula C16H14Cl3NO4S2 B6429011 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine CAS No. 1706420-79-2

3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine

Cat. No. B6429011
CAS RN: 1706420-79-2
M. Wt: 454.8 g/mol
InChI Key: HBOOTMFYSBLGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, also known as CBSP, is a novel synthetic molecule that has been used in a variety of scientific research applications. It has been used in research studies to investigate the biochemical and physiological effects of certain drugs, as well as to examine the mechanisms of action of certain compounds. CBSP is a unique compound, as it contains both a sulfonyl group and a pyrrolidine ring, which provides a unique chemical structure that has been found to be beneficial in a variety of research applications.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used in a variety of scientific research applications, including drug development, mechanistic studies, and biochemical and physiological studies. In drug development, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used to investigate the mechanisms of action of certain compounds, as well as to examine their biochemical and physiological effects. In mechanistic studies, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used to study the mechanisms of action of various compounds, such as inhibitors and activators. In biochemical and physiological studies, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used to examine the biochemical and physiological effects of certain drugs.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is not yet fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl group and the pyrrolidine ring. This covalent bond is believed to be responsible for the unique properties of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, such as its ability to interact with certain drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine are not yet fully understood, but it is believed to interact with certain drugs and other compounds in a variety of ways. For example, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been shown to interact with certain receptors, which can lead to changes in physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in laboratory experiments is its unique chemical structure, which allows it to interact with certain drugs and other compounds in a variety of ways. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is relatively easy to synthesize and is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in laboratory experiments, such as the fact that it is not yet fully understood, which can make it difficult to accurately interpret the results of experiments.

Future Directions

There are a number of potential future directions for research using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine. For example, further research could be conducted to better understand the mechanisms of action of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in drug development and mechanistic studies. Furthermore, further research could be conducted to examine the potential uses of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in clinical studies. Finally, further research could be conducted to explore the potential uses of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in biotechnology and other fields.

Synthesis Methods

3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine can be synthesized through a variety of methods, including a reaction between 4-chlorobenzenesulfonyl chloride and 2,5-dichlorobenzenesulfonyl chloride. This reaction is typically carried out in a polar solvent, such as dimethylformamide, at a temperature of around 80°C. Once the reaction is complete, the 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine product is isolated and purified.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(2,5-dichlorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO4S2/c17-11-1-4-13(5-2-11)25(21,22)14-7-8-20(10-14)26(23,24)16-9-12(18)3-6-15(16)19/h1-6,9,14H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOOTMFYSBLGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine

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